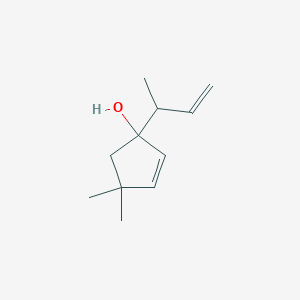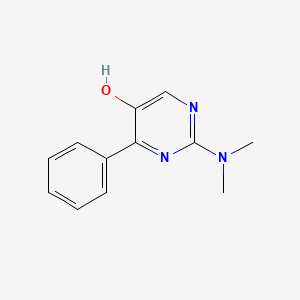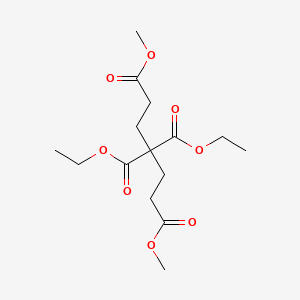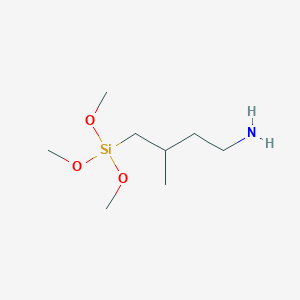
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of ethyl acetoacetate, characterized by the presence of two chlorine atoms and an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. The ethoxy group is then introduced through an etherification reaction using ethanol and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form ethyl 4-ethoxy-3-oxobutanoate.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of ethyl 4-ethoxy-3-oxobutanoate.
Hydrolysis: Formation of 2,2-dichloro-4-ethoxy-3-oxobutanoic acid.
Applications De Recherche Scientifique
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic substitution reactions. It can also undergo reduction and hydrolysis, leading to the formation of different products that may interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-dichloro-3-oxobutanoate: Similar structure but lacks the ethoxy group.
Ethyl 2,4-dichloro-3-oxobutanoate: Similar structure with chlorine atoms at different positions.
Ethyl acetoacetate: The parent compound without chlorine atoms or the ethoxy group.
Uniqueness
Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is unique due to the presence of both chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Propriétés
Numéro CAS |
110689-93-5 |
|---|---|
Formule moléculaire |
C8H12Cl2O4 |
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate |
InChI |
InChI=1S/C8H12Cl2O4/c1-3-13-5-6(11)8(9,10)7(12)14-4-2/h3-5H2,1-2H3 |
Clé InChI |
AJQHSFLIGJLPLV-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)C(C(=O)OCC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)









![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
arsanium bromide](/img/structure/B14319428.png)
